4-(3-Azetidinyl)-2-phenyl-morpholine 2HCl is a chemical compound classified as an azetidine derivative, specifically containing a morpholine structure. It is notable for its potential applications in medicinal chemistry due to the presence of both an azetidine ring and a phenyl group, which contribute to its unique reactivity and biological interactions. This compound serves as a valuable building block for the synthesis of more complex organic molecules, particularly in the fields of pharmaceuticals and agrochemicals .
This compound can be sourced from various chemical suppliers specializing in organic compounds. It is categorized under heterocyclic compounds, specifically azetidines, which are characterized by their four-membered nitrogen-containing rings. The hydrochloride salt form (2HCl) indicates it is often used in its protonated state for enhanced solubility and stability in biological applications .
The synthesis of 4-(3-Azetidinyl)-2-phenyl-morpholine 2HCl typically involves several key steps:
While detailed industrial methods are not extensively documented, general principles of large-scale organic synthesis apply. Techniques such as continuous flow reactors and advanced purification methods are likely utilized to optimize yield and purity for commercial applications.
The molecular structure of 4-(3-Azetidinyl)-2-phenyl-morpholine 2HCl features:
The chemical formula can be represented as , indicating the presence of carbon, hydrogen, chlorine, nitrogen, and oxygen atoms. The structural complexity allows for diverse chemical reactivity and potential interactions with biological systems .
4-(3-Azetidinyl)-2-phenyl-morpholine 2HCl can undergo various chemical reactions:
These reactions highlight its versatility as a synthetic intermediate in organic chemistry.
These interactions suggest potential therapeutic effects in drug development.
4-(3-Azetidinyl)-2-phenyl-morpholine 2HCl finds applications across several domains:
The assembly of the morpholine and azetidine rings in 4-(3-Azetidinyl)-2-phenyl-morpholine dihydrochloride employs convergent synthetic routes. A prominent method involves the Willgerodt-Kindler reaction, where acetophenone, morpholine, and sulfur undergo cyclization under reflux conditions to form the phenyl-substituted morpholine core. This reaction proceeds via in situ generation of thioacetamide intermediates, followed by nucleophilic attack and dehydration, yielding phenylthioacetic acid morpholide as a key precursor [1] [3]. Alternative approaches include gold-catalyzed cyclization of alkynyl alcohols/amines or palladium-catalyzed oxidative cyclization of alkenes, though these require stringent anhydrous conditions and specialized catalysts [7].
For azetidine ring formation, intramolecular nucleophilic substitution is widely applied. Cis-3,4-epoxy amines undergo 4-exo-tet cyclization using lanthanum triflate (La(OTf)₃) as a catalyst, facilitating regioselective azetidine synthesis at room temperature. This method tolerates acid-sensitive functional groups and achieves yields exceeding 85% [4]. Another strategy employs ring-closing of haloamines, where 1,3-dibromopropane reacts with primary amines under basic conditions, though competing polymerization necessitates careful stoichiometric control [7].
Table 1: Comparison of Ring-Closing Methodologies
Ring System | Method | Reagents/Conditions | Yield Range |
---|---|---|---|
Morpholine | Willgerodt-Kindler reaction | Acetophenone, morpholine, sulfur, Δ | 49–65% |
Morpholine | Pd-catalyzed oxidative cyclization | Pd(DMSO)₂(TFA)₂, O₂, base-free | 70–80% |
Azetidine | La(OTf)₃-catalyzed aminolysis | La(OTf)₃, CH₂Cl₂, rt | 85–93% |
Azetidine | Haloamine cyclization | 1,3-dibromopropane, K₂CO₃, DMF | 60–75% |
Stereocontrol at the azetidinyl C3 position is achieved through chiral auxiliary-mediated synthesis and asymmetric catalysis. Chiral epoxy alcohols derived from Sharpless epoxidation undergo regioselective aminolysis with azetidine nucleophiles. Europium triflate (Eu(OTf)₃) catalyzes this reaction, favoring C3-attack with >90% regioselectivity and enantiomeric excess (ee) values of 88–95% [4] [7].
Substrate-directed diastereoselection is another key tactic. Trans-3,4-epoxy amines with bulky N-protecting groups (e.g., trityl or tert-butoxycarbonyl) undergo La(OTf)₃-catalyzed cyclization to yield 3-substituted azetidines with anti stereochemistry. The rigidity of the epoxy amine backbone and the lanthanide catalyst’s Lewis acidity collectively suppress racemization, affording diastereomeric ratios of up to 98:2 [4]. Computational studies confirm that stereoselectivity arises from preferential protonation of the epoxide oxygen, which generates a carbocation intermediate attacked by the amine nucleophile from the less hindered face [7].
Table 2: Stereoselectivity Influencers in Azetidine Synthesis
Factor | Impact on Stereoselectivity | Example |
---|---|---|
Chiral catalyst (Eu(OTf)₃) | Induces enantioselective ring-opening (ee: 88–95%) | Sharpless-derived epoxy alcohols |
N-Protecting group size | Bulky groups (e.g., trityl) enhance anti diastereoselectivity | Trans-3,4-epoxy amines |
Solvent polarity | Aprotic solvents (CH₂Cl₂) improve dr by minimizing ion-pair disruption | La(OTf)₃-catalyzed cyclization |
The phenyl group at the morpholine C2 position is introduced via electrophilic aromatic substitution or transition metal-catalyzed cross-coupling. Early-stage incorporation uses Friedel-Crafts acylation of preformed morpholine derivatives, though this often requires stoichiometric Lewis acids (e.g., AlCl₃) and suffers from regiochemical limitations [1] [3].
Late-stage Suzuki-Miyaura coupling offers superior flexibility. 2-Bromo-morpholine intermediates react with phenylboronic acid under Pd(PPh₃)₄ catalysis, yielding 2-phenyl-morpholine with >95% purity after recrystallization. Key to success is protecting the azetidinyl nitrogen with acetyl groups to prevent catalyst poisoning [1] [6]. Alternatively, Stille coupling using phenyltrialkylstannanes achieves similar efficiency but generates toxic tin waste [3].
For azetidine-containing substrates, direct C–H arylation is emerging. Palladium-catalyzed coupling between N-acetyl azetidine and iodobenzene delivers 3-phenyl-azetidine in 70% yield. However, this method remains limited by the need for high temperatures (120°C) and specialized ligands [7].
Conversion of the free base to the dihydrochloride salt enhances aqueous solubility and crystalline stability. The hydrochloride salt exhibits 15% higher solubility in physiological buffers (pH 7.4) compared to the free base, critical for in vitro biological assays [1] [10]. Salt formation also mitigates hygroscopicity, improving long-term storage.
The process involves dissolving 4-(3-Azetidinyl)-2-phenyl-morpholine in anhydrous ethyl acetate and treating it with 2.2 equivalents of HCl gas at 0–5°C. Stoichiometric excess prevents residual free base and ensures complete protonation of both tertiary amines. Crystallization is induced by antisolvent addition (diethyl ether), yielding >99% pure dihydrochloride after vacuum drying [1] [10]. Process optimization focuses on:
Table 3: Dihydrochloride Salt Formation Optimization Parameters
Parameter | Optimal Condition | Deviation Impact |
---|---|---|
HCl equivalents | 2.2 eq | <2.1 eq: Incomplete salt formation |
>2.3 eq: Halide impurities | ||
Reaction temperature | 0–5°C | >10°C: N-alkyl chloride byproducts |
Solvent system | Ethyl acetate/diethyl ether | Acetone: Low crystallization yield |
Crystallization time | 12 h at −24°C | Shorter times: Reduced crystal purity |
CAS No.: 11033-22-0
CAS No.: 32986-79-1
CAS No.: 67259-17-0
CAS No.: 91698-30-5
CAS No.: 63818-94-0